methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride
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Overview
Description
Methyl(piperidin-4-yl)methylamine dihydrochloride is a chemical compound that features a piperidine ring, a common structure in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(piperidin-4-yl)methylamine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with allyl bromide followed by methylation using methyl iodide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The dihydrochloride salt is typically obtained through crystallization or precipitation methods.
Chemical Reactions Analysis
Types of Reactions
Methyl(piperidin-4-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Methyl(piperidin-4-yl)methylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl(piperidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to bind effectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without additional functional groups.
N-Methylpiperidine: A piperidine ring with a methyl group attached to the nitrogen atom.
Allylpiperidine: A piperidine ring with an allyl group attached.
Uniqueness
Methyl(piperidin-4-yl)methylamine dihydrochloride is unique due to its combination of a piperidine ring with both methyl and allyl groups. This structure provides specific chemical and biological properties that are not present in simpler piperidine derivatives. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2639448-78-3 |
---|---|
Molecular Formula |
C10H22Cl2N2 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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